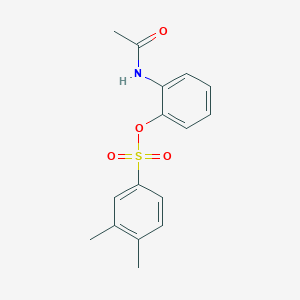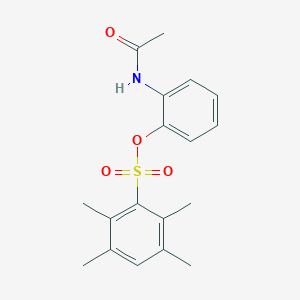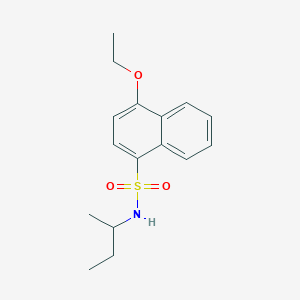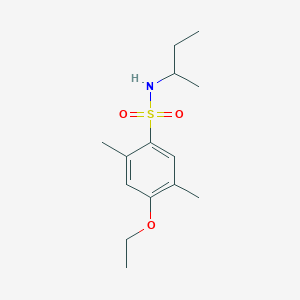
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as BDMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has a bromine atom attached to the benzene ring, making it a unique molecule with distinct properties. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition by this compound may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress. In addition, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are upregulated in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures consistent results. However, one limitation of using this compound is its relatively high cost compared to other anti-inflammatory compounds. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, the development of more cost-effective synthesis methods for this compound may make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C15H16BrNO3S |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(11(2)8-10)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 |
Clé InChI |
NXYPPKRFOAIERB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)



